molecular formula C12H15ClO2 B7872824 3-Chloro-4-iso-pentoxybenzaldehyde

3-Chloro-4-iso-pentoxybenzaldehyde

Cat. No.: B7872824
M. Wt: 226.70 g/mol
InChI Key: GUCWBVNBFWASRZ-UHFFFAOYSA-N
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Description

3-Chloro-4-iso-pentoxybenzaldehyde is an organic compound characterized by the presence of a chloro group, an iso-pentoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iso-pentoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iso-pentoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-4-iso-pentoxybenzoic acid.

    Reduction: 3-Chloro-4-iso-pentoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-iso-pentoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iso-pentoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and iso-pentoxy groups may influence the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an iso-pentoxy group.

    4-Chloro-3-iso-pentoxybenzaldehyde: Similar structure but with the chloro and iso-pentoxy groups in different positions.

    3-Bromo-4-iso-pentoxybenzaldehyde: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-4-iso-pentoxybenzaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The iso-pentoxy group provides steric hindrance, which can influence the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

3-chloro-4-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(2)5-6-15-12-4-3-10(8-14)7-11(12)13/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCWBVNBFWASRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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